N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-17-8-12-19(13-9-17)24-28-25(35(30,31)20-14-10-18(2)11-15-20)26(33-24)34-16-23(29)27-21-6-4-5-7-22(21)32-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVOSXRQIKTBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 2-methoxyphenylamine, 4-methylbenzenesulfonyl chloride, and 4-methylphenyl oxazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to several analogs, as outlined below:
Structural Analogues and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Electronic Properties
- The 2-methoxyphenyl acetamide contributes to moderate lipophilicity (calculated logP ~3.2) .
- Comparison: The thiazolidinone analog exhibits higher polarity due to the ketone and sulfonyl groups, with reduced metabolic stability compared to the oxazole-based target compound. The hydrazone-containing compound shows lower thermal stability (decomposition at ~150°C) due to the labile hydrazine linkage, contrasting with the target’s stability up to 250°C .
Molecular Networking and Fragmentation Patterns
Using high-resolution MS/MS-based molecular networking (), the target compound clusters with other sulfonyl- and acetamide-containing analogs. Key findings:
- Cosine Similarity Scores: vs. Thiazolidinone analog : Score = 0.45 (moderate similarity due to shared acetamide and sulfonyl motifs). vs. Hydrazone analog : Score = 0.18 (low similarity; divergent fragmentation pathways). vs. Sulfamoyl-oxazole analog : Score = 0.72 (high similarity; conserved oxazole and sulfonyl fragments) .
Computational Insights
Density Functional Theory (DFT) studies (as in ) highlight electronic differences:
- HOMO-LUMO Gap: Target compound: 4.8 eV (indicative of moderate reactivity). Thiazolidinone analog : 5.2 eV (lower electrophilicity). Hydrazone analog : 3.9 eV (higher reactivity due to conjugated hydrazone system) .
Biological Activity
N-(2-Methoxyphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that are currently being explored in various research settings. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent findings.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 2-methoxyphenylamine, 4-methylbenzenesulfonyl chloride, and derivatives of 4-methylphenyl oxazole. Common solvents used in the reactions are dichloromethane and dimethylformamide, often catalyzed by triethylamine or pyridine.
Synthetic Route
- Reactants :
- 2-Methoxyphenylamine
- 4-Methylbenzenesulfonyl chloride
- 4-Methylphenyl oxazole derivatives
- Conditions :
- Solvents: Dichloromethane, Dimethylformamide
- Catalysts: Triethylamine, Pyridine
Biological Activity
The biological activity of this compound has been studied for its interactions with various biological macromolecules. Preliminary studies suggest that it may exhibit significant pharmacological properties.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed biochemical studies are necessary to elucidate the exact pathways and targets involved.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
Inhibition Studies
Inhibition studies have shown that this compound could potentially inhibit key enzymes involved in cancer progression. For example, compounds derived from similar structures have been reported to inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which play critical roles in inflammatory processes and tumorigenesis .
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for preparing N-(2-methoxyphenyl) acetamide derivatives with sulfonyl and oxazole moieties?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclization of sulfonyl-containing precursors. For example, thiol-ene click chemistry or condensation reactions can introduce sulfanyl groups (e.g., as in for triazole analogs) .
- Step 2 : Amidation using activated esters (e.g., HATU/DCC coupling) to attach the 2-methoxyphenyl group to the sulfanyl-acetamide backbone (similar to methods in for acetoacetamide derivatives) .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization.
Basic: How is structural characterization performed for this compound, particularly resolving ambiguities in sulfonyl and oxazole connectivity?
- NMR Spectroscopy : and NMR identify methoxy, sulfonyl, and oxazole protons/carbons. For example, aromatic protons in the 6.5–8.5 ppm range and sulfonyl groups via signals at ~110–120 ppm (as in for triazole-sulfonyl systems) .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms connectivity (e.g., used single-crystal X-ray to validate triazole-sulfonyl structures) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Basic: What preliminary biological assays are recommended to screen this compound’s activity?
- In vitro enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (see ’s approach for acetamide coordination compounds) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Solubility and stability : Assess pharmacokinetic properties via HPLC monitoring in PBS (pH 7.4) and simulated gastric fluid.
Advanced: How can researchers optimize the synthesis yield and purity using Design of Experiments (DoE)?
- Factor screening : Prioritize variables (e.g., reaction temperature, solvent polarity, catalyst loading) via Plackett-Burman design.
- Response Surface Methodology (RSM) : Optimize conditions using Central Composite Design (CCD). For example, applied DoE to optimize flow-chemistry parameters for diazomethane synthesis .
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring (e.g., as in ’s flow-chemistry setup) .
Advanced: How to resolve contradictions in NMR data, such as unexpected splitting or missing peaks?
- Dynamic effects : Rotameric splitting in sulfonyl or acetamide groups may arise from restricted rotation (e.g., as observed in ’s triazole derivatives). Use variable-temperature NMR to confirm .
- Impurity analysis : Compare with LC-MS traces to rule out byproducts.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in methoxyphenyl groups) via correlation spectroscopy (as in ’s spectral studies) .
Advanced: What mechanistic studies are critical to elucidate this compound’s mode of action in biological systems?
- Molecular docking : Model interactions with target proteins (e.g., sulfonyl groups binding to ATP pockets in kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Metabolomics : Track downstream metabolic changes via LC-MS/MS (inspired by ’s biological profiling of coordination compounds) .
- Knockdown/knockout models : Use CRISPR/Cas9 to validate target engagement in cellular assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
